4-({4-[(4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl]-2,6-diiodophenoxy}methyl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-({4-[(4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl]-2,6-diiodophenoxy}methyl)benzoic acid is a complex organic compound known for its unique structure and potential applications in various fields of science. This compound features a benzoic acid moiety linked to a diiodophenoxy group, which is further connected to a tetrahydropyrimidinylidene structure. The presence of iodine atoms and the thioxotetrahydropyrimidinylidene group contribute to its distinctive chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({4-[(4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl]-2,6-diiodophenoxy}methyl)benzoic acid typically involves multiple steps, starting from readily available precursors. One common approach involves the condensation of a suitable benzoic acid derivative with a diiodophenoxy compound under controlled conditions. The reaction is often catalyzed by a base, such as potassium carbonate, and carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography. The scalability of the process is crucial for commercial applications, ensuring consistent quality and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
4-({4-[(4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl]-2,6-diiodophenoxy}methyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base, such as sodium hydroxide, in an organic solvent.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions typically result in the replacement of iodine atoms with the nucleophile, forming new derivatives with altered properties.
Scientific Research Applications
4-({4-[(4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl]-2,6-diiodophenoxy}methyl)benzoic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: Investigated for its potential as a biochemical probe due to its unique structure and reactivity.
Mechanism of Action
The mechanism of action of 4-({4-[(4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl]-2,6-diiodophenoxy}methyl)benzoic acid involves its interaction with specific molecular targets. The compound’s structure allows it to bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by forming stable complexes, thereby affecting metabolic pathways. The presence of iodine atoms and the thioxotetrahydropyrimidinylidene group enhances its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 4-({4-chloro-2-[(4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenoxy}methyl)benzoic acid
- 4-({2-[(4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenoxy}methyl)benzoic acid
Uniqueness
Compared to similar compounds, 4-({4-[(4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl]-2,6-diiodophenoxy}methyl)benzoic acid stands out due to the presence of diiodophenoxy groups, which impart unique reactivity and binding properties. This makes it particularly valuable in applications requiring high specificity and potency .
Properties
Molecular Formula |
C19H12I2N2O5S |
---|---|
Molecular Weight |
634.2 g/mol |
IUPAC Name |
4-[[4-[(4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene)methyl]-2,6-diiodophenoxy]methyl]benzoic acid |
InChI |
InChI=1S/C19H12I2N2O5S/c20-13-6-10(5-12-16(24)22-19(29)23-17(12)25)7-14(21)15(13)28-8-9-1-3-11(4-2-9)18(26)27/h1-7H,8H2,(H,26,27)(H2,22,23,24,25,29) |
InChI Key |
UMJUGCYTGUUQPS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1COC2=C(C=C(C=C2I)C=C3C(=O)NC(=S)NC3=O)I)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.